Physcion 8-O-rutinoside

Antioxidant Natural Product Chemistry Free Radical Scavenging

Anthraquinone glycoside reference standard with a validated DPPH radical scavenging IC50 of 27.68 μg/mL, isolated from Rhamnus spp. bark. Eliminates inter-assay variability caused by substituting aglycones-free radical scavenging capacity diverges up to 11.8-fold among co-isolated anthraquinones within the same assay system. Ideal as an intermediate-activity control in antioxidant screening panels and glycosylation SAR studies. • Quantified DPPH IC50: 27.68 μg/mL-reproducible benchmark for assay calibration. • Structurally distinct rutinoside at C-8 confers different solubility and pharmacokinetics vs. mono-glucoside or aglycone analogs. • Available in 1-200 mg; ≥98% HPLC purity with full CoA documentation.

Molecular Formula C28H32O14
Molecular Weight 592.5 g/mol
Cat. No. B1644593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyscion 8-O-rutinoside
Molecular FormulaC28H32O14
Molecular Weight592.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C5=C(C4=O)C=C(C=C5O)C)OC)O)O)O)O)O)O
InChIInChI=1S/C28H32O14/c1-9-4-12-17(14(29)5-9)22(33)18-13(20(12)31)6-11(38-3)7-15(18)41-28-26(37)24(35)21(32)16(42-28)8-39-27-25(36)23(34)19(30)10(2)40-27/h4-7,10,16,19,21,23-30,32,34-37H,8H2,1-3H3/t10-,16+,19-,21+,23+,24-,25+,26+,27+,28+/m0/s1
InChIKeyWQSUUTNUYGPXEC-XIKXQYPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physcion 8-O-rutinoside Procurement Baseline


Physcion 8-O-rutinoside (CAS 129393-21-1, C28H32O14, MW 592.55) is an anthraquinone glycoside isolated from the bark of Rhamnus libanoticus and other Rhamnus species . Unlike the more extensively studied aglycone physcion, this rutinoside conjugate exhibits distinct physicochemical and pharmacological properties due to its glycosidic moiety. A direct DPPH radical scavenging assay established an IC50 value of 27.68 μg/mL for this compound, providing a quantifiable baseline for activity assessment [1].

Source
Isolated from Rhamnus species; natural anthraquinone glycoside
Structure
8-O-rutinoside conjugate – distinct from aglycone physcion
Assay Baseline
DPPH radical scavenging reference available for antioxidant screening

Physcion 8-O-rutinoside: Substitution Risks


Substituting Physcion 8-O-rutinoside with its aglycone (physcion) or other in-class anthraquinones (e.g., emodin, rhein) is not scientifically justified due to three quantifiable divergence points: (1) free radical scavenging capacity differs by up to 11.8-fold within the same DPPH assay system among co-isolated anthraquinones [1]; (2) antiplatelet aggregation biopotency of anthraquinone glucosides ranges from 4.13× to 9.31× that of aspirin, with physcion-8-O-β-D-glucoside achieving 7.80× activity—a distinct rank order from aglycones [2]; (3) the rutinoside glycosylation at position 8 confers different pharmacokinetic and solubility properties relative to mono-glucosides or aglycones, affecting both in vitro assay interpretation and in vivo experimental outcomes. These data demonstrate that biological activity is not interchangeable within the anthraquinone structural class.

Radical Scavenging Rank
Free radical scavenging capacity varies among co-isolated anthraquinones; aglycone or other glycosides may not reproduce observed activity rank.
Antiplatelet Biopotency
Glycoside-dependent antiplatelet activity differs markedly from aglycones; direct substitution may shift bioassay outcomes.
Physicochemical Profile
Rutinoside glycosylation at position 8 alters solubility and pharmacokinetic context relative to mono-glucosides or aglycones.

Physcion 8-O-rutinoside: Differentiation Evidence


DPPH Free Radical Scavenging Comparison

In a head-to-head DPPH radical scavenging assay conducted on compounds isolated from Rhamnus alaternus, Physcion-8-O-rutinoside exhibited an IC50 value of 27.68 μg/mL. This represents intermediate antioxidant activity among the tested anthraquinones, substantially lower than alaternoside C (IC50 = 9.46 μg/mL) but markedly higher than alaternoside A and B, which showed no quantifiable activity at the concentrations tested [1]. This direct comparative data enables rational selection based on antioxidant potency requirements.

DPPH Scavenging Comparison
Head-to-head
IC50 27.68 μg/mL vs Alaternoside C 9.46 μg/mL vs Kaempferol-7-methylether 2.35 μg/mL
Reported intermediate radical scavenging rank among tested set.
Supports antioxidant SAR interpretation; activity varies 2.9–11.8× within panel.
Antioxidant Natural Product Chemistry Free Radical Scavenging

Physcion-8-O-glucoside Antiplatelet Activity

A systematic bioassay of 10 anthraquinone derivatives from Rhei Radix et Rhizoma evaluated ADP-induced antiplatelet aggregation activity. Physcion-8-O-β-D-glucoside exhibited an antiplatelet biopotency 7.80 times higher than that of aspirin. For procurement decision-making, this positions the glucoside conjugate below emodin-8-O-β-D-glucoside (9.31× aspirin) but above chrysophanol-8-O-β-D-glucoside (5.46×), rhein-8-O-β-D-glucoside (4.46×), and aloe-emodin-8-O-β-D-glucoside (4.13×) [1]. Note: These data derive from the monoglucoside form; the rutinoside form is expected to exhibit distinct activity profiles due to its disaccharide moiety, and direct comparative data for the rutinoside remain unavailable.

Antiplatelet Activity (Glucoside)
Class-level
7.80× aspirin (physcion-8-O-β-D-glucoside)
Reported antiplatelet biopotency context; data for rutinoside unavailable.
Glycosylation enhances activity vs aglycone; rank order among glycosides: emodin > physcion > chrysophanol.
Cardiovascular Pharmacology Platelet Aggregation Bioassay

Anti-Leukemic Activity via SphK1 Inhibition

Physcion 8-O-β-glucopyranoside (PG) demonstrates anti-leukemic activity in B-cell acute lymphoblastic leukemia (ALL) models through a defined molecular mechanism—inhibition of sphingosine kinase 1 (SphK1) activity, which modulates the ceramide-S1P rheostat [1]. This mechanism is distinct from other anthraquinones such as emodin, which primarily acts via ROS generation and mitochondrial apoptosis, and rhein, which targets MAPK and NF-κB pathways [2]. The SphK1-targeting specificity was validated via siRNA knockdown and overexpression experiments, confirming that PG's anti-leukemia activity is SphK1-dependent. In vivo efficacy was demonstrated in a murine B-cell ALL model with measurable survival prolongation and reduced spleen weight [1].

SphK1 Mechanism (B-ALL)
Class-level
Inhibits SphK1 → modulates ceramide-S1P rheostat
Supports sphingolipid pathway study context.
Mechanism distinct from emodin (ROS) and rhein (MAPK); validated by siRNA rescue.
Oncology Leukemia Sphingolipid Signaling

miR-199a Upregulation in Testicular Cancer

In testicular germ cell tumor (TGCT) models, Physcion 8-O-β-glucopyranoside (PG) suppressed NTERA2 and NCCIT cell proliferation and induced apoptosis via upregulation of miR-199a in a dose-dependent manner. PG also inhibited glycolytic metabolism, reducing LDH release, glucose consumption, lactate production, and ATP generation [1]. Knockdown of miR-199a significantly reversed the anti-proliferative and pro-apoptotic effects, establishing miR-199a as a mechanistic mediator. In vivo xenograft validation confirmed antitumor efficacy. This miR-199a-mediated mechanism represents a distinct pathway compared to the SphK1 inhibition observed in B-ALL models, demonstrating target-dependent activity across cancer types [1].

miR-199a Upregulation (TGCT)
Reported
Dose-dependent miR-199a ↑; glycolytic suppression
Supports miRNA-mediated pathway-response interpretation.
Knockdown reverses effects; context-dependent mechanism in TGCT vs B-ALL models.
Oncology Testicular Cancer MicroRNA

Physcion 8-O-rutinoside: Application Scenarios


Antioxidant Screening and SAR

Physcion 8-O-rutinoside serves as a characterized reference compound for DPPH radical scavenging assays, with a documented IC50 of 27.68 μg/mL [1]. This quantitative benchmark enables its use as an intermediate-activity control in antioxidant screening panels comparing anthraquinone glycosides. The compound is particularly suitable for structure-activity relationship (SAR) studies examining how glycosylation (rutinoside at position 8 vs. mono-glucoside vs. aglycone) modulates free radical scavenging capacity.

Sphingolipid Signaling in Hematological Malignancies

Based on demonstrated SphK1 inhibitory activity and modulation of the ceramide-S1P rheostat in B-cell ALL models [1], Physcion 8-O-β-glucopyranoside (the monoglucoside analog) is applicable as a tool compound for investigating sphingolipid signaling pathways in leukemia research. The siRNA-validated target engagement distinguishes this compound from other anthraquinones that lack SphK1 specificity, making it a rational choice for studies where sphingosine kinase inhibition is the experimental variable.

MicroRNA-Mediated Cancer Research

The demonstration that Physcion 8-O-β-glucopyranoside upregulates miR-199a expression in testicular germ cell tumor models [1] supports its application in microRNA-focused oncology research. The compound's capacity to modulate miR-199a in a dose-dependent manner, coupled with suppression of glycolytic metabolism, positions it as a candidate for investigating miRNA-mediated regulation of cancer cell metabolism and apoptosis. Knockdown-rescue validation confirms target pathway specificity.

Platelet Aggregation & Cardiovascular Pharmacology

Physcion-8-O-β-D-glucoside, as a structurally related analog, exhibits antiplatelet aggregation biopotency 7.80 times that of aspirin [1]. While this datum pertains to the monoglucoside form, it establishes a class-level precedent for anthraquinone 8-O-glycosides in cardiovascular pharmacology. The rutinoside form may be procured for comparative glycosylation studies examining how disaccharide vs. monosaccharide conjugation affects antiplatelet activity and pharmacokinetic behavior.

Application
Selection Property
Validation Focus
Antioxidant Screening & SAR
Reported DPPH assay baseline
Glycosylation-dependent radical scavenging rank
Sphingolipid Signaling in Leukemia Research
SphK1-target engagement profile
Ceramide-S1P rheostat modulation context
miRNA-Mediated Cancer Research
miR-199a upregulation context
miRNA-dependent pathway-response endpoints
Platelet Aggregation & Cardiovascular Pharmacology
Antiplatelet glycoside class precedent
Glycosylation-dependent antiplatelet activity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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